molecular formula C13H11N5O2 B11699333 N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline

Cat. No.: B11699333
M. Wt: 269.26 g/mol
InChI Key: SEXFXNNINSAIJM-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound is characterized by the presence of a benzotriazole ring attached to a nitroaniline moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with benzotriazole derivatives under specific conditions. One common method is the Mannich reaction, where 2-nitroaniline is reacted with formaldehyde and benzotriazole in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the benzotriazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-aminoaniline derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzotriazol-1-ylmethyl)benzamide: Similar structure with a benzamide group instead of a nitroaniline moiety.

    N-(1H-benzotriazol-1-ylmethyl)formamide: Contains a formamide group instead of a nitroaniline moiety.

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline is unique due to the presence of both the benzotriazole and nitroaniline groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C13H11N5O2/c19-18(20)13-8-4-1-5-10(13)14-9-17-12-7-3-2-6-11(12)15-16-17/h1-8,14H,9H2

InChI Key

SEXFXNNINSAIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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